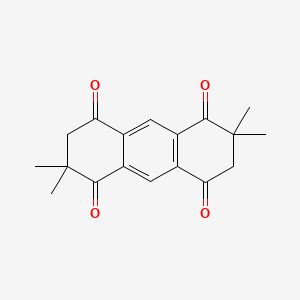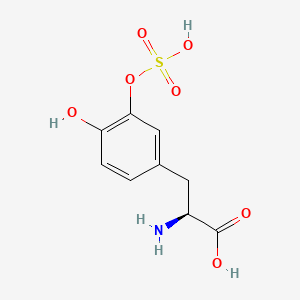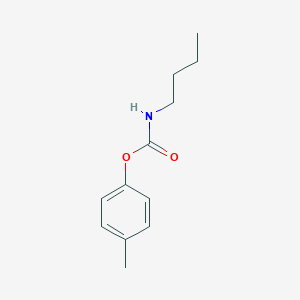
(4-Heptylcyclohexyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Heptylcyclohexyl)methanethiol is an organosulfur compound with the molecular formula C14H28S. This compound features a cyclohexane ring substituted with a heptyl group and a methanethiol group. It is a thiol, which means it contains a sulfur-hydrogen (SH) group, known for its distinctive and often unpleasant odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Heptylcyclohexyl)methanethiol typically involves the reaction of a cyclohexyl derivative with a heptyl group and a thiol group. One common method is the reaction of a cyclohexyl halide with a heptyl thiol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Heptylcyclohexyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) or thiourea can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
(4-Heptylcyclohexyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants
Mécanisme D'action
The mechanism of action of (4-Heptylcyclohexyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol: The simplest thiol, known for its strong odor and presence in natural sources like blood and plant tissues.
Ethanethiol: Another simple thiol with similar chemical properties but different applications.
Cyclohexylmethanethiol: A related compound with a cyclohexane ring but without the heptyl group
Uniqueness
(4-Heptylcyclohexyl)methanethiol is unique due to its specific structure, combining a cyclohexane ring, a heptyl group, and a thiol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
| 106349-73-9 | |
Formule moléculaire |
C14H28S |
Poids moléculaire |
228.44 g/mol |
Nom IUPAC |
(4-heptylcyclohexyl)methanethiol |
InChI |
InChI=1S/C14H28S/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h13-15H,2-12H2,1H3 |
Clé InChI |
NLRSEHGITOQJNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CCC(CC1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/no-structure.png)



![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)



![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)


![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)

